N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
Description
N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-14-7-10(5-6-15(14)19)9-18-16(20)13-8-11-3-1-2-4-12(11)13/h1-7,13,19H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOGCFLZFSYCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: De-brominated compounds
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-Bicyclo[4.2.0]Octa-1,3,5-Triene: Shares the bicyclic core and bromine atom but lacks the hydroxyl and carboxamide groups.
4-Hydroxy-Bicyclo[4.2.0]Octa-1,3,5-Triene: Contains the hydroxyl group but lacks the bromine atom and carboxamide group.
Uniqueness
N-[(3-bromo-4-hydroxyphenyl)methyl]bicyclo[420]octa-1,3,5-triene-7-carboxamide is unique due to the combination of bromine, hydroxyl, and carboxamide groups in a single molecule
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
